molecular formula C15H29N3O2 B14791452 N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylacetamide

N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylacetamide

Cat. No.: B14791452
M. Wt: 283.41 g/mol
InChI Key: OBOZYIVDPUMECZ-UHFFFAOYSA-N
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Description

N-((1-((S)-2-Amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)-N-isopropylacetamide is a complex organic compound characterized by the presence of a pyrrolidine ring, an amino acid derivative, and an isopropylacetamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-((S)-2-Amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)-N-isopropylacetamide typically involves multiple steps, starting from readily available precursors. One common approach is the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalization to introduce the amino acid and isopropylacetamide groups . The reaction conditions often involve the use of catalysts, such as iridium or rhodium complexes, to facilitate the formation of the pyrrolidine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-((1-((S)-2-Amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)-N-isopropylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-((1-((S)-2-Amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)-N-isopropylacetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-((S)-2-Amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)-N-isopropylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolizines: Compounds with a similar pyrrolidine ring structure.

    Pyrrolidine-2-one: A derivative with a ketone group.

    Pyrrolidine-2,5-diones: Compounds with two ketone groups at positions 2 and 5.

    Prolinol: A hydroxylated derivative of pyrrolidine.

Uniqueness

N-((1-((S)-2-Amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)-N-isopropylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H29N3O2

Molecular Weight

283.41 g/mol

IUPAC Name

N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylacetamide

InChI

InChI=1S/C15H29N3O2/c1-10(2)14(16)15(20)17-7-6-13(8-17)9-18(11(3)4)12(5)19/h10-11,13-14H,6-9,16H2,1-5H3

InChI Key

OBOZYIVDPUMECZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCC(C1)CN(C(C)C)C(=O)C)N

Origin of Product

United States

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